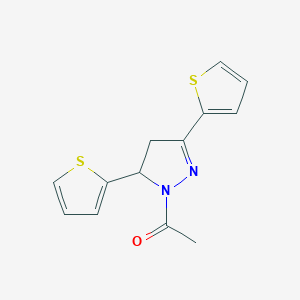

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with two thiophene rings at positions 3 and 5 and an acetyl group at position 1. Pyrazolines are a class of heterocyclic compounds widely studied for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c1-9(16)15-11(13-5-3-7-18-13)8-10(14-15)12-4-2-6-17-12/h2-7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMLDQMLXLKDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Claisen-Schmidt Condensation and Cyclization

The most widely reported method involves a two-step process:

Chalcone Intermediate Formation :

Thiophene-2-carbaldehyde reacts with acetylthiophene via Claisen-Schmidt condensation in the presence of a base (e.g., aqueous KOH). This step yields (E)-1-(thiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a diketone intermediate.Reaction Conditions :

Cyclization with Hydrazine Hydrate :

The chalcone intermediate undergoes cyclization with hydrazine hydrate in glacial acetic acid, forming the dihydropyrazole ring.Optimized Parameters :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Alternative Methodologies

One-Pot Synthesis Using POCl3

A modified approach employs phosphoryl chloride (POCl3) in dimethylformamide (DMF) to facilitate simultaneous condensation and cyclization. This method reduces reaction steps but requires stringent temperature control (45–70°C).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Catalyst | POCl3 | |

| Temperature | 60°C | |

| Yield | 72% |

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics, reducing cyclization time to 30 minutes with comparable yields.

Structural Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit anticancer properties. For example, compounds similar to 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Research indicates that derivatives containing thiophene and pyrazole rings show promising antifungal effects against pathogens such as Fusarium graminearum and Botrytis cinerea. The structure-activity relationship (SAR) studies suggest that modifications on the thiophene rings enhance antifungal potency .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has indicated that 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics .

Sensors

The compound's ability to interact with various analytes has led to its exploration in sensor technologies. Studies have shown that the incorporation of thiophene derivatives into sensor matrices can enhance sensitivity and selectivity for detecting volatile organic compounds (VOCs) .

Case Study 1: Anticancer Screening

In a comprehensive screening of various pyrazole derivatives, including 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, researchers found significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability and identified specific mechanisms of action related to apoptosis induction .

Case Study 2: Antifungal Efficacy

A series of experiments assessed the antifungal efficacy of thiophene-based compounds against agricultural pathogens. The results indicated that certain derivatives exhibited lower EC50 values compared to standard antifungal agents, suggesting their potential as effective fungicides in agricultural applications .

Mechanism of Action

The mechanism by which 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene rings can engage in π-π interactions, while the pyrazole ring can participate in hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Synthetic Flexibility : The acetyl group at R₁ is a common feature, but substituents at positions 3 and 5 dictate reactivity and downstream functionalization (e.g., thiazole ring formation in furan derivatives ).

Crystal Structure and Molecular Conformation

Crystal structures of pyrazoline derivatives reveal distinct dihedral angles between the pyrazole ring and substituents, influencing molecular packing and intermolecular interactions:

Key Observations :

- Thiophene Impact : While crystal data for the target compound is unavailable, thiophene’s larger atomic radius and polarizability compared to phenyl/chlorophenyl may lead to smaller dihedral angles and stronger π-π interactions.

- Conformational Flexibility : Fluorophenyl derivatives exhibit wide dihedral angles (up to 84°), whereas chlorophenyl analogs show more rigidity .

Key Observations :

- Thiophene vs. Furan/Phenyl : Sulfur’s electronegativity may enhance target binding (e.g., FabH inhibition via S···H interactions) compared to furan or phenyl derivatives .

- Acetyl Group Role : The acetyl group at R₁ is critical for activity, as seen in FabH inhibitors where it likely participates in hydrogen bonding .

Physical and Chemical Properties

Key Observations :

- Solubility: Thiophene’s non-polar nature may reduce aqueous solubility compared to fluorophenyl derivatives .

Biological Activity

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles and their derivatives are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on synthesis, characterization, and biological evaluations.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in the presence of a catalyst. The synthesis typically yields colorless crystals with a high purity percentage (up to 87%) as confirmed by crystallization techniques .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains. For example:

- Staphylococcus aureus : MIC of 0.25 μg/mL

- Escherichia coli : MIC of 0.30 μg/mL

These results indicate that the compound exhibits significant antimicrobial activity comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced edema models in rats. The results showed a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent. The IC50 values for related pyrazole derivatives ranged from 57.24 to 69.15 μg/mL, indicating strong anti-inflammatory properties .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives have been reported to exhibit:

- Anticancer activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cell lines.

- Cardiovascular effects : Certain derivatives have shown promise in modulating cardiovascular parameters.

Case Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis of various pyrazole derivatives including our target compound. The researchers reported that the compound demonstrated potent activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of different pyrazole derivatives in vivo. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that the thiophene moiety plays a crucial role in modulating biological effects .

Data Summary

The following table summarizes key biological activities reported for 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone:

Q & A

Q. Validation :

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring closure (e.g., pyrazoline C–H protons at δ 3.1–4.0 ppm) .

- Chromatography : HPLC ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. Table 1: Synthesis Optimization

| Step | Reactants/Conditions | Key Parameters | Yield | Reference |

|---|---|---|---|---|

| Chalcone | 2-acetylthiophene, aldehyde, NaOH (0–5°C) | pH control, TLC monitoring | 60–75% | |

| Cyclization | Hydrazine hydrate, glacial acetic acid (reflux) | Reaction time (4–6 h) | 70–85% |

(Basic) How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal XRD reveals bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between thiophene and pyrazoline rings (70–84°), confirming a flattened envelope conformation .

- Computational Refinement : SHELXL refines crystallographic data, resolving disorder in aromatic substituents .

- Spectroscopy : IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and pyrazoline ring vibrations (C–N at ~1600 cm⁻¹) .

Q. Table 2: Structural Data

| Technique | Key Findings | Reference |

|---|---|---|

| XRD | Dihedral angles: 70.3–84.0° between thiophene rings | |

| NMR | Pyrazoline CH₂ protons at δ 3.2–3.8 ppm (multiplet) |

(Advanced) How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .

- Solvent Systems : Ethanol/water mixtures reduce byproduct formation during recrystallization .

- Flow Chemistry : Continuous reactors enhance reproducibility and scale-up (e.g., 90% yield at 10 g scale) .

Q. Critical Parameters :

- Temperature control during chalcone formation minimizes side reactions (e.g., aldol condensation).

- Excess hydrazine (1.2 eq.) ensures complete cyclization .

(Advanced) What computational methods elucidate this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to BRAF V600E kinase (PDB: 3OG7), identifying hydrogen bonds with Glu501 and hydrophobic interactions with Phe583 .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, validating π-π stacking with thiophene rings .

- QSAR : CoMFA analysis correlates substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values .

(Advanced) How can contradictions in reported biological activities be resolved?

Methodological Answer:

Contradictions arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

Structural Modifications : Substitution at C3 (e.g., hydroxy vs. methoxy groups) alters binding affinity .

Q. Resolution Strategies :

- Standardized Assays : Use identical protocols (e.g., MIC for antimicrobial activity) .

- Crystallographic SAR : Compare XRD data of active/inactive derivatives to identify critical interactions (e.g., acetyl group orientation) .

(Advanced) Which analytical techniques resolve degradation pathways under physiological conditions?

Methodological Answer:

- HPLC-MS : Identifies oxidation products (e.g., quinones from hydroxyphenyl groups) in simulated gastric fluid (pH 2.0) .

- Stability Studies : Accelerated degradation in PBS (pH 7.4, 37°C) reveals hydrolysis of the acetyl group (t₁/₂ = 24 h) .

- Thermogravimetry (TGA) : Determines thermal stability (decomposition >200°C) .

(Advanced) How do structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.